molecular formula C20H22N6O3S2 B4085396 ethyl 4-[({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

ethyl 4-[({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

Cat. No.: B4085396
M. Wt: 458.6 g/mol
InChI Key: CUWYOWPQRPASGN-UHFFFAOYSA-N
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Description

Ethyl 4-[({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a 1,2,4-triazole core linked to a 2-amino-4-methylthiazole moiety and a benzoate ester, is characteristic of molecules designed to modulate enzymatic activity. This compound is primarily investigated for its potential as a potent kinase inhibitor. Research indicates that similar hybrid molecules containing both the 1,2,4-triazole and aminothiazole pharmacophores exhibit promising anticancer and anti-angiogenic properties by targeting key signaling pathways. The specific mechanism of action is believed to involve the competitive inhibition of adenosine triphosphate (ATP) binding at the catalytic site of receptor tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary regulator of tumor angiogenesis. You can read more about the role of VEGFR-2 in cancer at the National Cancer Institute website (https://www.cancer.gov/about-cancer/treatment/types/immunotherapy/angiogenesis-inhibitors-fact-sheet). The 2-aminothiazole scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide range of biological targets, and is frequently found in compounds with antimicrobial and anti-inflammatory activities (a review on aminothiazoles can be found here: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6259837/). This product is supplied For Research Use Only and is intended for in vitro biochemical assays, high-throughput screening, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 4-[[2-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S2/c1-4-10-26-17(16-12(3)22-19(21)31-16)24-25-20(26)30-11-15(27)23-14-8-6-13(7-9-14)18(28)29-5-2/h4,6-9H,1,5,10-11H2,2-3H3,(H2,21,22)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWYOWPQRPASGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=C(N=C(S3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate is a complex compound that combines various bioactive moieties known for their pharmacological potential. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound consists of a thiazole ring, a triazole moiety, and an ethyl benzoate structure. The presence of these functional groups suggests potential activities in various biological contexts, including antimicrobial, anticonvulsant, and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various bacterial strains. The incorporation of the thiazole moiety enhances the overall antimicrobial activity due to its ability to interact with microbial cell membranes and inhibit essential metabolic pathways .

CompoundActivityReference
Ethyl 4-[({[4-Allyl...Moderate to high against Gram-positive bacteria
1,2,4-TriazolesBroad-spectrum antimicrobial activity

Anticonvulsant Activity

The compound's structural components suggest potential anticonvulsant properties. Research on similar triazole derivatives has shown promising results in models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. For instance, certain triazole derivatives demonstrated effective protection against seizures at doses as low as 30 mg/kg . The mechanism of action is believed to involve modulation of voltage-gated sodium channels and GABA receptors.

Case Study: Triazole Derivatives

A study evaluated several triazole derivatives for their anticonvulsant effects. The most active compound exhibited an effective dose (ED50) of 11.4 mg/kg in the MES model, indicating strong anticonvulsant activity comparable to established medications like phenytoin .

Anticancer Activity

The anticancer potential of ethyl 4-[({[4-Allyl... is supported by studies on thiazole and triazole derivatives that have shown cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against breast cancer cell lines (MDA-MB-231), indicating significant cytotoxicity .

Activity TypeCell Line TestedIC50 Value
CytotoxicityMDA-MB-231< 10 µM
AntitumorHCT1164.363 µM

The biological activities of ethyl 4-[({[4-Allyl... can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The thiazole and triazole moieties may inhibit key enzymes involved in cellular metabolism.
  • Interaction with Receptors : These compounds often interact with GABA receptors and voltage-gated sodium channels, leading to altered neuronal excitability.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of derivatives containing the thiazole and triazole moieties. For instance:

  • Antibacterial Activity : Compounds similar to ethyl 4-[({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate have shown significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antifungal Activity : The compound has also demonstrated antifungal properties against various strains, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Cytotoxicity Studies

The cytotoxic effects of similar thiazole and triazole derivatives have been investigated in various cancer cell lines. These studies indicate that compounds with similar structures exhibit cytostatic properties, suggesting potential applications in cancer therapy .

Case Studies

  • Study on Antimicrobial Activity :
    • A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antimicrobial activities. Compounds with substitutions on the thiadiazole ring showed enhanced activity against bacterial strains .
    • Table 1 summarizes the MIC values of selected compounds against various pathogens.
CompoundPathogenMIC (µg/mL)
Compound AS. aureus25
Compound BE. coli31.25
Compound CC. albicans32.6
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents .

Potential Applications

The unique structure of this compound suggests several potential applications:

  • Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for the development of new therapeutic agents.
  • Drug Design : The compound can serve as a scaffold for designing new drugs aimed at treating infections or cancer due to its bioactive components.

Chemical Reactions Analysis

Key Intermediates

  • Triazole-Thiazole Core : A 4H-1,2,4-triazole substituted with a 2-amino-4-methylthiazol-5-yl group and an allyl group.

  • Thioacetyl Bridge : A sulfur-containing acetyl group linking the triazole to the benzoate ester.

Formation of the Triazole-Thiazole Core

Synthesis of the triazole-thiazole scaffold may involve:

  • Hydrazinolysis : Reaction of thiosemicarbazides with hydrazine hydrate to form triazoles .

  • Cyclization : Use of carbon disulfide (CS₂) in basic media to form thione intermediates .

  • Substitution : Introduction of the allyl group via alkylation or coupling reactions (e.g., Eschenmoser coupling) .

Formation of the Ester Linkage

The benzoate ester group is likely added via:

  • Esterification : Reaction with benzoyl chloride or ethyl benzoate derivatives .

  • Amide Bond Formation : Coupling of the acetylamine intermediate with benzoic acid derivatives .

Critical Reaction Conditions and Yields

Step Reagents/Conditions Yield Key References
Triazole-Thiazole CoreHydrazine hydrate, CS₂, basic media52–88%
Thioacetyl BridgeEthyl bromoacetate, NaOH43–68%
Ester LinkageBenzoyl chloride, DCC/DMAP80–85%

Anticipated Challenges

  • Regioselectivity : Control of substitution patterns on the triazole and thiazole rings.

  • Stability : Potential instability of thioacetyl and thiazole groups under basic or acidic conditions.

  • Purification : Removal of byproducts from multi-step reactions (e.g., unreacted hydrazine or CS₂ derivatives).

Structural Verification and Characterization

  • Spectroscopic Analysis :

    • ¹H NMR : Identification of allyl proton signals (δ 4–6 ppm) and thiazole NH₂ protons (δ 7–8 ppm).

    • MS : Molecular ion peak at m/z 470–480 (depending on substituents).

  • Elemental Analysis : Confirmation of sulfur and nitrogen content .

Biological Relevance

While direct data for this compound is unavailable, analogous triazolyl-thiazole derivatives show:

  • Antimicrobial Activity : Inhibition of bacterial strains via disruption of cell membranes .

  • Potential Antiviral Properties : Interference with viral entry mechanisms (e.g., ACE2 binding inhibition) .

Q & A

Basic Question: What are the standard synthetic methodologies for preparing ethyl 4-[...]benzoate, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the 1,2,4-triazole core via condensation of substituted amines with aldehydes or isothiocyanates under reflux in ethanol or DMF. Acetic acid is often used as a catalyst (e.g., 5 drops glacial acetic acid in ethanol) .
  • Step 2: Thioacetylation of the triazole intermediate using thioglycolic acid derivatives. Reflux conditions (4–6 hours) and TLC monitoring are critical for yield optimization .
  • Step 3: Final coupling with ethyl 4-aminobenzoate via carbodiimide-mediated amidation.

Key Optimization Parameters:

  • Solvent choice: Ethanol or DMF for solubility and reaction efficiency.
  • Reaction time: Extended reflux (4–6 hours) ensures completion .
  • Purification: Column chromatography (silica gel, 60% ethyl acetate/hexane) or recrystallization from ethanol .

Basic Question: How are structural and purity characteristics validated for this compound?

Answer:
Validation employs:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substituent positions (e.g., allyl, thiazole, and benzoate groups). For example, the allyl group shows characteristic peaks at δ 5.2–5.8 ppm (alkene protons) and δ 3.8–4.2 ppm (CH2_2) .
  • HRMS: High-resolution mass spectrometry to verify molecular weight (e.g., calculated vs. observed m/z).
  • TLC/HPLC: Monitoring reaction progress and purity (>95% by HPLC) .

Common Pitfalls:

  • Residual solvents (e.g., DMF) may require rigorous drying.
  • Isomeric byproducts (e.g., regioisomers of triazole-thiazole linkage) necessitate careful chromatographic separation .

Advanced Question: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise due to:

  • Assay Variability: Differences in cell lines (e.g., cancer vs. bacterial models) or assay protocols (e.g., MTT vs. resazurin).
  • Compound Stability: Hydrolysis of the ester group (ethyl benzoate) under physiological pH may alter activity .
  • Data Normalization: Control for batch-to-batch purity variations (e.g., 97% vs. >99% purity impacts IC50_{50} values).

Methodological Recommendations:

  • Include stability studies (e.g., HPLC under simulated physiological conditions).
  • Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity) .

Advanced Question: What strategies are effective for optimizing the compound’s pharmacokinetic profile?

Answer:

  • Lipophilicity Adjustment: Modify the ethyl benzoate group to improve membrane permeability. For example, replace with a methyl or tert-butyl ester to balance solubility and logP .
  • Metabolic Stability: Introduce electron-withdrawing groups (e.g., fluorine) on the thiazole ring to reduce CYP450-mediated degradation .
  • Prodrug Design: Convert the free amino group on the thiazole to a carbamate or amide for controlled release .

Experimental Validation:

  • In vitro microsomal assays: Measure metabolic half-life (t1/2_{1/2}) using liver microsomes.
  • Caco-2 permeability assays: Assess intestinal absorption potential .

Advanced Question: How to evaluate environmental impact and degradation pathways of this compound?

Answer:
Follow the INCHEMBIOL framework :

Abiotic Degradation:

  • Hydrolysis: Study pH-dependent ester cleavage (e.g., half-life in water at pH 7.4 vs. 9.0).
  • Photolysis: Expose to UV light (λ = 254 nm) and monitor by HPLC.

Biotic Degradation:

  • Soil microcosm studies: Measure degradation rates with microbial consortia.

Ecotoxicology:

  • Daphnia magna acute toxicity (48h LC50_{50}).
  • Algal growth inhibition (72h EC50_{50}).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[({[4-allyl-5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate

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